![molecular formula C23H19BrN2O B15081186 5-(4-Bromophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15081186.png)
5-(4-Bromophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-BR-PHENYL)-2-P-TOLYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE is a complex organic compound with the molecular formula C22H17BrN2O. This compound is known for its unique structural features, which include a bromophenyl group and a tolyl group attached to a dihydro-oxa-diaza-cyclopenta-naphthalene core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BR-PHENYL)-2-P-TOLYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE typically involves multiple steps, starting with the preparation of key intermediates such as 4-bromophenylboronic acid and p-tolylboronic acid. These intermediates are then subjected to Suzuki-Miyaura cross-coupling reactions, which are catalyzed by palladium complexes under mild conditions . The reaction conditions often include the use of bases like potassium carbonate and solvents such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-BR-PHENYL)-2-P-TOLYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol and toluene. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-BR-PHENYL)-2-P-TOLYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4-(4-BR-PHENYL)-2-P-TOLYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A boronic acid with similar structural features but different functional groups.
4-Bromophenylboronic Acid: Shares the bromophenyl group but lacks the complex cyclopenta-naphthalene core.
Tolylboronic Acid: Contains the tolyl group but differs in overall structure and reactivity.
Uniqueness
4-(4-BR-PHENYL)-2-P-TOLYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE is unique due to its combination of bromophenyl and tolyl groups attached to a dihydro-oxa-diaza-cyclopenta-naphthalene core. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific research applications.
Properties
Molecular Formula |
C23H19BrN2O |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H19BrN2O/c1-15-6-8-16(9-7-15)20-14-21-19-4-2-3-5-22(19)27-23(26(21)25-20)17-10-12-18(24)13-11-17/h2-13,21,23H,14H2,1H3 |
InChI Key |
XSGYHOUEGCHLDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


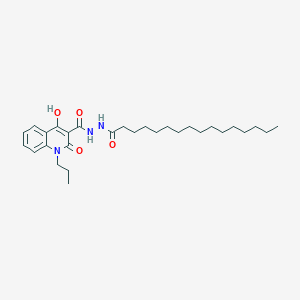
![N'-[(E)-(4-chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B15081113.png)
![2-amino-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B15081121.png)
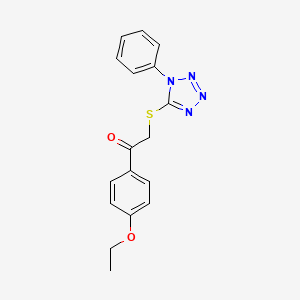
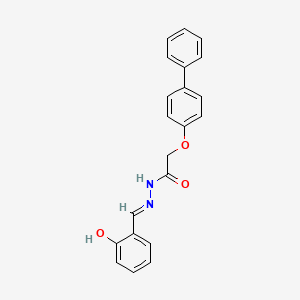

![9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate hydrobromide hydrate](/img/structure/B15081138.png)
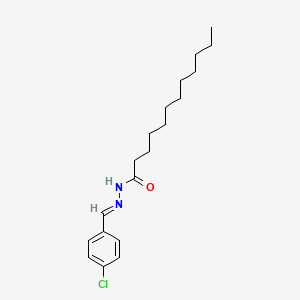
![2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide](/img/structure/B15081159.png)
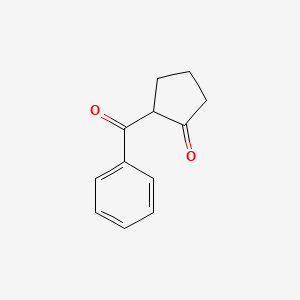
![5-(4-Bromophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15081165.png)

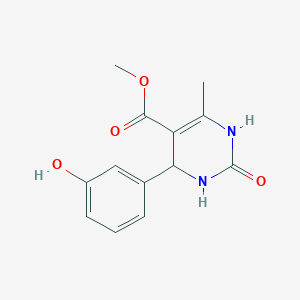
![2-(1,3-benzothiazol-2-ylthio)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B15081197.png)
